REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N+:5]([O-:8])=[CH:4][CH:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:7]=[CH:6][N+:5]([O-:8])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3.4,^1:37,39,58,77|
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Name
|
|
Quantity
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5.32 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=[N+](C=C1)[O-]
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Name
|
|
Quantity
|
9.36 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
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with stirring at 100° C. for 15 hours under an atmosphere of nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Nitrogen was bubbled through the mixture for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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the reaction was then heated
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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FILTRATION
|
Details
|
the solid was filtered off
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Type
|
WASH
|
Details
|
washed with 1,2-dimethoxyethane (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
triturated with diethyl ether (100 ml)
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Type
|
FILTRATION
|
Details
|
The obtained solid was filtered off
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Type
|
CUSTOM
|
Details
|
dried on the sinter
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |